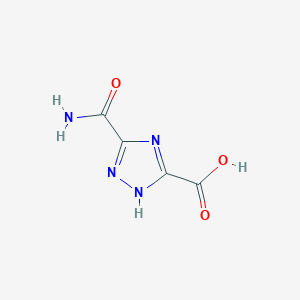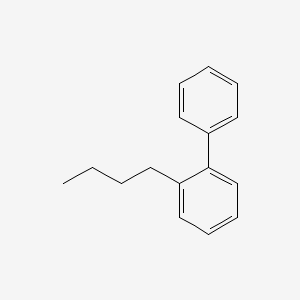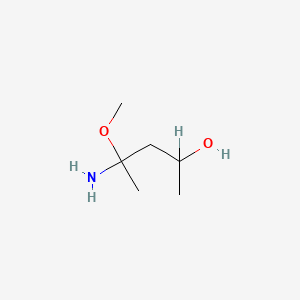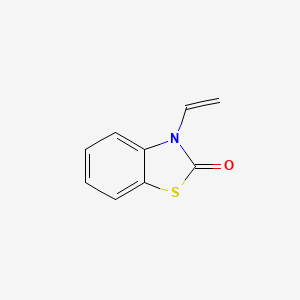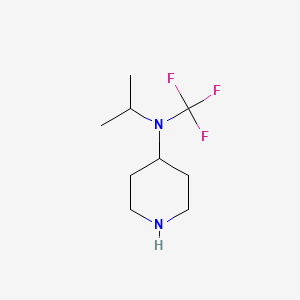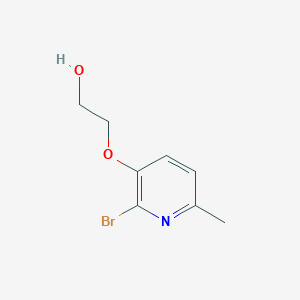
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom and a hydroxyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol typically involves the reaction of 2-bromo-6-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds, hydrogen-substituted derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A closely related compound with similar chemical properties but lacking the hydroxyl group.
2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol: A similar compound with a chlorine atom instead of bromine.
2-(2-Bromo-6-methylpyridin-3-yloxy)acetic acid: A derivative with an acetic acid group instead of a hydroxyl group.
Uniqueness
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
2-(2-bromo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
InChI-Schlüssel |
ARAFOHAVORZGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


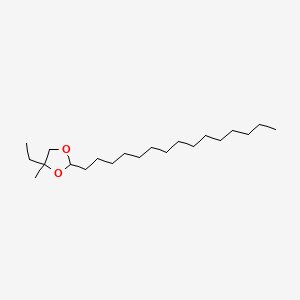
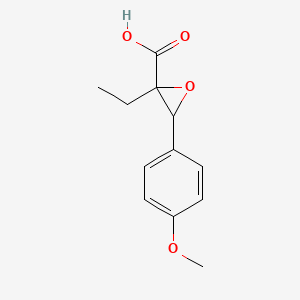

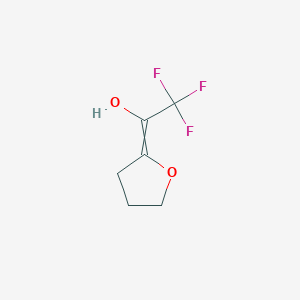
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)

